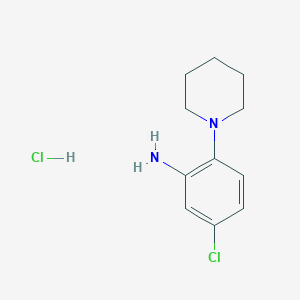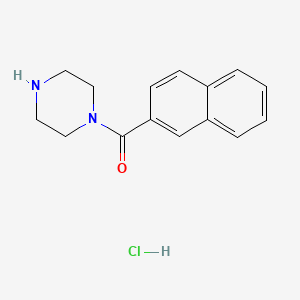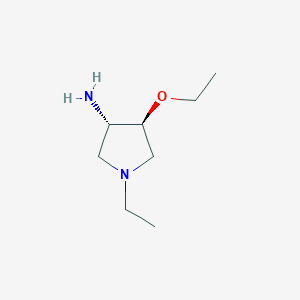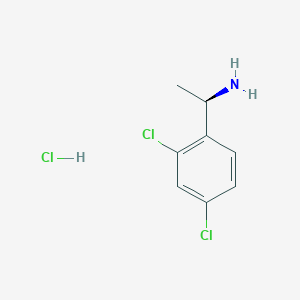![molecular formula C7H11N3O2S2 B1419088 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 1192805-85-8](/img/structure/B1419088.png)
5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C7H11N3O2S2 and a molecular weight of 233.31 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine consists of a 1,3,4-thiadiazol-2-amine core with a 1,3-dioxan-5-ylmethylthio substituent . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.Chemical Reactions Analysis
Specific information on the chemical reactions involving 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is not available from the search results. The reactivity of this compound would likely be influenced by the presence of the thiadiazole and dioxane rings, as well as the amine and thioether groups .Physical And Chemical Properties Analysis
5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has a molecular weight of 233.31 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
- Compounds derived from 1,3,4-thiadiazole, including 5-substituted-1,3,4-thiadiazole-2-amines, have shown significant biological activities. For instance, certain derivatives exhibited DNA protective ability against oxidative damage and demonstrated strong antimicrobial activity against specific bacteria. Moreover, certain compounds displayed cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy (Gür et al., 2020).
Antioxidant and Anti-inflammatory Activities
- Derivatives of 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine have been tested for their antioxidant and anti-inflammatory properties. Some derivatives showed significant antioxidant activity, surpassing that of standard ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).
Synthesis and Evaluation of Polyfunctional Derivatives
- Heterocyclic derivatives of 1,3,4-thiadiazol-2-amine, including those with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings, have been synthesized and evaluated for their antimicrobial and surface activities. These derivatives highlight the versatility of the thiadiazole core in creating compounds with diverse biological functions (El-Sayed et al., 2015).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
- Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, similar in structure to 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine, have provided insights into noncovalent interactions through crystallographic and QTAIM analysis. This research has implications for understanding the molecular interactions and stability of such compounds (El-Emam et al., 2020).
Synthesis and Evaluation as Anticancer Agents
- The synthesis of 1,3,4-thiadiazole analogues and their evaluation as potential anticancer agents further emphasize the medicinal significance of this chemical class. These compounds have been tested for in vitro and in vivo anticancer activity, demonstrating their potential in cancer therapy (Krishna et al., 2020).
Nematicidal and Antimicrobial Activity
- A series of 1,3,4-thiadiazol-2-amine derivatives were synthesized and tested for nematicidal and antimicrobial activities. Some derivatives showed activity comparable to standard treatments, highlighting their potential for agricultural and pharmaceutical applications (Reddy et al., 2010).
Propriétés
IUPAC Name |
5-(1,3-dioxan-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S2/c8-6-9-10-7(14-6)13-3-5-1-11-4-12-2-5/h5H,1-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZHQRVMGKJWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)
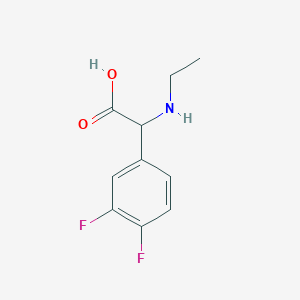
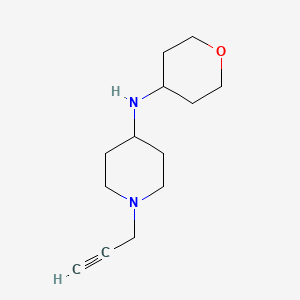
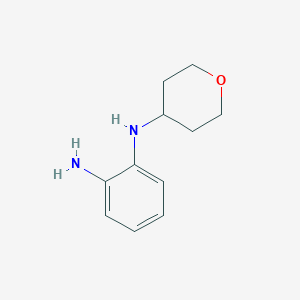
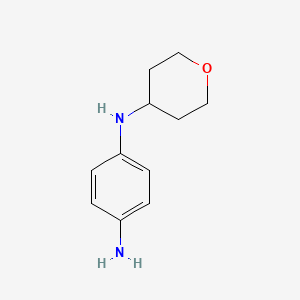
![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)
